molecular formula C17H13N3O4S B11315840 N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11315840
M. Wt: 355.4 g/mol
InChI Key: LKBIBHGTGUFHHW-UHFFFAOYSA-N
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Description

“N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” is a complex organic compound that belongs to the class of benzoxazines and oxazoles

Properties

Molecular Formula

C17H13N3O4S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13N3O4S/c1-9-16(21)19-11-7-10(4-5-13(11)23-9)18-17(22)12-8-14(24-20-12)15-3-2-6-25-15/h2-9H,1H3,(H,18,22)(H,19,21)

InChI Key

LKBIBHGTGUFHHW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The starting materials may include substituted benzoxazines, thiophenes, and oxazoles. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the benzoxazine ring through cyclization of appropriate precursors.

    Functional Group Interconversion: Introduction of functional groups such as carboxamides and oxazoles through various organic transformations.

    Coupling Reactions: Use of coupling reagents to link different fragments of the molecule.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions, including:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to achieve desired yields.

    Purification Techniques: Advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” may undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups or other lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Use of solvents like dichloromethane, ethanol, or water to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” involves its interaction with molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in biological processes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Gene Expression: Influence on gene expression and regulation of cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazines: Compounds with similar benzoxazine rings.

    Oxazoles: Compounds containing oxazole rings.

    Thiophenes: Compounds with thiophene rings.

Uniqueness

“N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” is unique due to its specific combination of functional groups and structural features, which may impart distinct biological and chemical properties.

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